molecular formula C7H7BBrClO2 B1521920 2-Bromo-6-chloro-3-methylphenylboronic acid CAS No. 1309980-97-9

2-Bromo-6-chloro-3-methylphenylboronic acid

Cat. No. B1521920
M. Wt: 249.3 g/mol
InChI Key: FNGFBBSYYMTENN-UHFFFAOYSA-N
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Description

“2-Bromo-6-chloro-3-methylphenylboronic acid” is a chemical compound with the linear formula C7H7BBrClO3 .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-chloro-3-methylphenylboronic acid” is represented by the formula C7H7BBrClO3 . The molecular weight of this compound is 331.44 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-chloro-3-methylphenylboronic acid” include a molecular weight of 331.44 . The compound has a storage temperature of 2-8°C .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Scientific Field: Organic Chemistry
  • Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a process called catalytic protodeboronation, which is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application: This process involves the use of a Matteson–CH2–homologation protocol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Hydrolysis of Phenylboronic Pinacol Esters

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Boronic acids and their esters, including phenylboronic pinacol esters, are considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
  • Methods of Application: These compounds are only marginally stable in water, and their hydrolysis is dependent on the substituents in the aromatic ring .
  • Results or Outcomes: The kinetics of the hydrolysis process is dependent on the pH .

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Summary of Application: The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds . It involves the reaction of an organoboron compound, such as “2-Bromo-6-chloro-3-methylphenylboronic acid”, with an organic halide .
  • Methods of Application: The reaction is typically carried out in the presence of a base and a palladium catalyst .
  • Results or Outcomes: The Suzuki–Miyaura coupling is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers .

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Summary of Application: The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds . It involves the reaction of an organoboron compound, such as “2-Bromo-6-chloro-3-methylphenylboronic acid”, with an organic halide .
  • Methods of Application: The reaction is typically carried out in the presence of a base and a palladium catalyst .
  • Results or Outcomes: The Suzuki–Miyaura coupling is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers .

Safety And Hazards

The safety information for “2-Bromo-6-chloro-3-methylphenylboronic acid” indicates that it has a GHS07 pictogram, with hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

(2-bromo-6-chloro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGFBBSYYMTENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-3-methylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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